molecular formula C13H12N2O B11176356 3-methyl-N-(pyridin-2-yl)benzamide

3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11176356
M. Wt: 212.25 g/mol
InChI Key: LLGAGXPCTRNGQH-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methyl group at the 3-position and a pyridin-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 3-methylbenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in a solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the methyl group at the 3-position.

    3-methyl-N-(pyridin-3-yl)benzamide: The pyridinyl group is attached at the 3-position instead of the 2-position.

    N-(pyridin-4-yl)benzamide: The pyridinyl group is attached at the 4-position.

Uniqueness

3-methyl-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-4-6-11(9-10)13(16)15-12-7-2-3-8-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

LLGAGXPCTRNGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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